BenchChemオンラインストアへようこそ!

2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine

Solid-state characterization Crystallinity Procurement quality control

2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine (CAS 1360869-21-1) is a heterocyclic small molecule with the molecular formula C14H10F2N2 and a molecular weight of 244.24 g/mol. It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its presence in several marketed drugs, including anxiolytics and sedatives.

Molecular Formula C14H10F2N2
Molecular Weight 244.24 g/mol
Cat. No. B13674381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine
Molecular FormulaC14H10F2N2
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C14H10F2N2/c1-9-4-5-18-8-13(17-14(18)6-9)11-3-2-10(15)7-12(11)16/h2-8H,1H3
InChIKeyOURQIFCHFKYWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine: Core Scaffold Identity and Procurement Baseline


2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine (CAS 1360869-21-1) is a heterocyclic small molecule with the molecular formula C14H10F2N2 and a molecular weight of 244.24 g/mol . It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its presence in several marketed drugs, including anxiolytics and sedatives [1]. The compound features a 2,4-difluorophenyl substituent at the 2-position and a methyl group at the 7-position of the fused bicyclic core. Commercially, it is available at a standard purity of 98% (with batch-specific QC including NMR, HPLC, and GC) from suppliers such as Bidepharm , positioning it as a readily accessible screening compound or synthetic building block.

Why Generic Substitution Fails for 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine: Positional Isomerism and Fluorine Regiochemistry


The imidazo[1,2-a]pyridine scaffold is highly sensitive to both the position of the methyl substituent and the fluorine substitution pattern on the phenyl ring. Within the class, close analogs such as 2-(2,6-difluorophenyl)-7-methylimidazo[1,2-a]pyridine (CAS 1360869-22-2), the 5-methyl isomer (CAS 1551896-61-7), and the 6-methyl isomer (CAS 1549823-11-1) share the same molecular formula (C14H10F2N2) and molecular weight . Despite this isomeric relationship, published structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridines demonstrate that the position of substituents critically governs both target potency and selectivity [1]. For example, in the arenavirus entry inhibitor series, the elimination of hERG K+ channel inhibition was directly achieved by adding a methyl group at a specific position (R5) of the imidazo[1,2-a]pyridine core, an effect not generalizable across all regioisomers [2]. Therefore, treating these isomers as interchangeable procurement items risks introducing uncontrolled variables into biological assays or synthetic routes.

Quantitative Evidence for Differentiating 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine from Its Closest Analogs


Physical Form Differentiation: Absence of a Melting Point Endotherm vs. the 2,6-Difluoro Isomer

The 2,6-difluorophenyl positional isomer (CAS 1360869-22-2) is a crystalline solid with a reported melting point of 147-149 °C . In contrast, no melting point is reported for the 2,4-difluorophenyl target compound across multiple supplier databases , suggesting a different solid-state morphology or polymorphic behavior. This physical property divergence provides a clear, quantifiable basis for identity verification and distinguishing the 2,4-isomer from its 2,6-isomer counterpart during incoming QC upon procurement.

Solid-state characterization Crystallinity Procurement quality control

Purity Benchmarking: 98% Standard Purity with Multi-Method QC Documentation

The target compound is offered at a standard purity of 98% by Bidepharm, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . By comparison, the 2,4-difluorophenyl-5-methyl isomer (CAS 1551896-61-7) is available from AKSci without a stated purity specification on its product page . The 2,6-difluoro-7-methyl isomer (CAS 1360869-22-2) also lacks a prominently advertised purity guarantee from major suppliers. For procurement decisions where assay reproducibility depends on defined chemical purity, the availability of 98% purity with multi-method analytical certification provides a verifiable quality benchmark.

Analytical chemistry Quality assurance Batch consistency

Class-Level Evidence: hERG Liability Mitigation by Methyl Group Installation in the Imidazo[1,2-a]pyridine Series

In the arenavirus entry inhibitor series reported by Plewe et al. (2021), the addition of a methyl group at the R5 position of the imidazo[1,2-a]pyridine core eliminated hERG K+ channel inhibition that was present in the des-methyl parent analogs (e.g., compound 7 vs. 3a, and compound 37 vs. 3v) [1]. While this data is from the diphenyl-substituted series rather than the mono-2,4-difluorophenyl scaffold, it establishes a class-level SAR principle: the presence and position of a methyl substituent on the imidazo[1,2-a]pyridine core can be a critical determinant of cardiac ion channel safety profiles. The target compound's 7-methyl substitution pattern may therefore carry distinct hERG-related implications compared to des-methyl or differently methylated analogs when used in biological screening cascades.

Cardiac safety hERG inhibition SAR guidance

Class-Level Evidence: Broad-Spectrum Antiviral Potency of the Imidazo[1,2-a]pyridine Core

The Plewe et al. (2021) study demonstrated that optimized diphenyl-substituted imidazo[1,2-a]pyridines achieve low to sub-nanomolar EC50 values against pseudotyped Old World (LASV) and New World (MACV, JUNV) arenaviruses [1]. While the target compound is a simpler mono-aryl analog (not a diphenyl-substituted variant), it retains the identical imidazo[1,2-a]pyridine core that was identified as one of the privileged heterocyclic scaffolds conferring potent, broad-spectrum antiviral activity (EC50 < 10 nM in every viral species tested for representative cores) [2]. This class-level evidence supports the rationale for procuring 2-(2,4-difluorophenyl)-7-methylimidazo[1,2-a]pyridine as a core scaffold for antiviral SAR exploration, where it may serve as a simpler starting point relative to the more complex diphenyl lead compounds.

Antiviral Arenavirus Entry inhibitor

Optimal Application Scenarios for 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine in Scientific and Industrial Settings


Quality-Controlled Chemical Probe for Imidazo[1,2-a]pyridine Scaffold Screening Libraries

For screening laboratories constructing focused heterocycle libraries, the 98% purity with multi-method analytical certification (NMR, HPLC, GC) ensures batch-to-batch consistency that is superior to isomers lacking explicit purity specifications. The defined 7-methyl-2-(2,4-difluorophenyl) substitution pattern provides a distinct chemical space entry point within the imidazo[1,2-a]pyridine region, complementing related scaffolds such as benzimidazoles and benzotriazoles that share the same class-level antiviral activity [1].

Antiviral Drug Discovery Hit Expansion Starting from the Arenavirus Entry Inhibitor Series

Based on the Plewe et al. (2021) demonstration that imidazo[1,2-a]pyridine cores confer potent broad-spectrum arenavirus entry inhibition [1], this simpler mono-aryl compound serves as a synthetically accessible starting point for SAR expansion. Its lower molecular complexity compared to the diphenyl-substituted leads (e.g., compound 37) facilitates rapid analog synthesis, enabling medicinal chemistry teams to probe the contribution of the 2,4-difluorophenyl group independently before committing to more elaborate substitution patterns.

Cardiac Safety Counter-Screening with Class-Level hERG SAR Context

For programs that have identified imidazo[1,2-a]pyridine hits and are concerned about hERG liability, the target compound's 7-methyl substitution pattern is relevant: class-level evidence shows that methyl installation at the R5 position of the imidazo[1,2-a]pyridine core eliminated hERG K+ channel inhibition in the arenavirus series [1]. This compound can be used as a comparator to empirically test whether the 7-methyl substitution confers a similar cardiac safety advantage relative to des-methyl or 5-methyl isomers, providing direct experimental data to guide lead optimization.

Quality Control Identity Verification Using Orthogonal Physical Property Checks

The documented absence of a melting point for the 2,4-difluoro isomer, contrasted with the 147-149 °C melting point of the 2,6-difluoro isomer , provides procurement and QC teams with a straightforward physical identity check. Upon receipt, a simple melting point determination (or DSC) can rapidly confirm that the received material is not the 2,6-isomer, reducing the risk of mis-shipment or isomer cross-contamination before the compound enters costly biological assays.

Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.